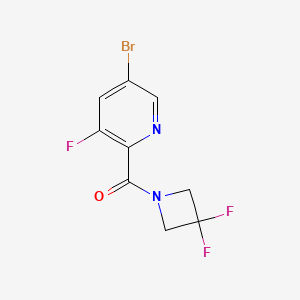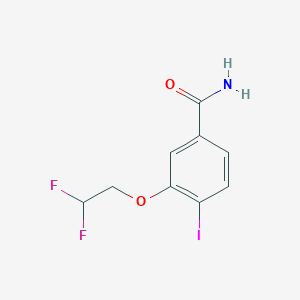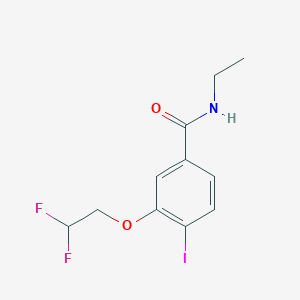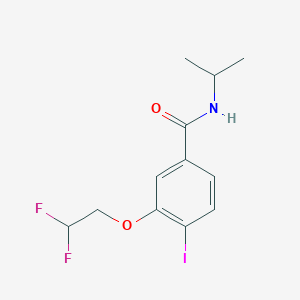
Methyl 4-bromo-3-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-bromo-3-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate is an organic compound with the molecular formula C15H20BrNO5 and a molecular weight of 374.23 g/mol. This compound is primarily used in research and development within the fields of organic chemistry and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-3-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-hydroxybenzoic acid and tert-butyl carbamate.
Esterification: The 4-bromo-3-hydroxybenzoic acid is esterified using methanol and a suitable acid catalyst to form methyl 4-bromo-3-hydroxybenzoate.
Protection of Amino Group: The tert-butyl carbamate is introduced to protect the amino group, forming tert-butoxycarbonyl (Boc)-protected intermediates.
Etherification: The Boc-protected amino group is then reacted with ethylene oxide to introduce the ethoxy group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-bromo-3-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles in the presence of a suitable catalyst.
Deprotection Reactions: The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions to reveal the free amino group.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organometallic compounds such as Grignard reagents or organolithium reagents, often in the presence of palladium catalysts.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used to hydrolyze the ester group.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, various substituted benzoates can be formed.
Deprotection Reactions: The major product is the free amino derivative of the compound.
Ester Hydrolysis: The major product is 4-bromo-3-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoic acid.
Aplicaciones Científicas De Investigación
Methyl 4-bromo-3-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate has several applications in scientific research:
Organic Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Biological Research: It is used in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 4-bromo-3-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amino compound. The molecular targets and pathways involved vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-bromo-3-methylbenzoate: This compound is similar in structure but lacks the ethoxy and Boc-protected amino groups.
Methyl 4-bromo-2-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate: This compound has a similar structure but differs in the position of the substituents.
Uniqueness
Methyl 4-bromo-3-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate is unique due to the presence of both the Boc-protected amino group and the ethoxy group, which provide specific reactivity and functionality that are valuable in synthetic and medicinal chemistry.
Propiedades
IUPAC Name |
methyl 4-bromo-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO5/c1-15(2,3)22-14(19)17-7-8-21-12-9-10(13(18)20-4)5-6-11(12)16/h5-6,9H,7-8H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIQQVSDMPOXAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=C(C=CC(=C1)C(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














